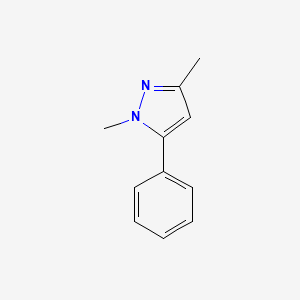

1,3-dimethyl-5-phenyl-1H-pyrazole

Overview

Description

1,3-dimethyl-5-phenyl-1H-pyrazole is an organic compound with the formula C11H12N2. It is a derivative of pyrazole that contains two methyl substituents and a phenyl group .

Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-5-phenyl-1H-pyrazole consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis

1,3-dimethyl-5-phenyl-1H-pyrazole is a crystalline solid with a white to light yellow color. It has a high melting point and boiling point, is slightly soluble in water, and can dissolve in organic solvents such as alcohol, ether, and aromatic hydrocarbons .Scientific Research Applications

Medicinal Chemistry

Pyrazoles, including “1,3-Dimethyl-5-phenyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Drug Discovery

“1,3-Dimethyl-5-phenyl-1H-pyrazole” is also used in drug discovery . The pyrazole structure is a fundamental element present in various small molecules, exhibiting a diverse array of pharmaceutical activities .

Agrochemistry

In the field of agrochemistry, pyrazoles are used due to their wide range of applications . They are used in the synthesis of bioactive chemicals and reactions in various media .

Coordination Chemistry

Pyrazoles are used in coordination chemistry . They serve as versatile scaffolds in organic synthesis .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used for the preparation of pyrazolato ligated complexes . They are also used to prepare N -1-substituted derivatives having antibacterial activity .

Synthesis Techniques

Pyrazole nucleus, including “1,3-Dimethyl-5-phenyl-1H-pyrazole”, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Future Directions

Pyrazoles, including 1,3-dimethyl-5-phenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry. Their popularity has skyrocketed since the early 1990s . Therefore, the future directions of 1,3-dimethyl-5-phenyl-1H-pyrazole could involve further exploration of its potential applications in these fields.

Mechanism of Action

Target of Action

Research has shown that pyrazole-bearing compounds, including 1,3-dimethyl-5-phenyl-1h-pyrazole, have potent antileishmanial and antimalarial activities .

Mode of Action

The mode of action of 1,3-Dimethyl-5-phenyl-1H-pyrazole involves its interaction with its targets, leading to changes in their function. For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It’s known that pyrazole derivatives have been associated with a broad spectrum of biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

Pharmacokinetics

The compound’s properties such as its molecular weight, density, melting point, boiling point, and vapor pressure suggest that it may have good absorption and distribution characteristics .

Result of Action

It’s known that pyrazole derivatives have a wide range of pharmacological properties, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 1,3-Dimethyl-5-phenyl-1H-pyrazole can be influenced by various environmental factors. For instance, the pH variation of similar compounds has a dramatic effect on their spectral properties . Furthermore, the tautomeric and conformational preferences of pyrazoles can influence their reactivity, which can impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .

properties

IUPAC Name |

1,3-dimethyl-5-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-9-8-11(13(2)12-9)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXMGLLAMAWYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl-5-phenyl-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

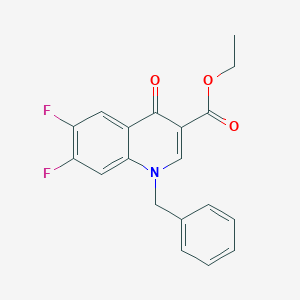

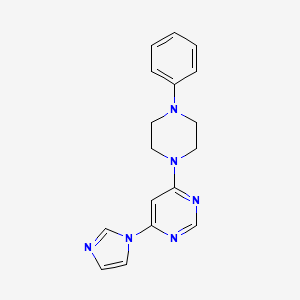

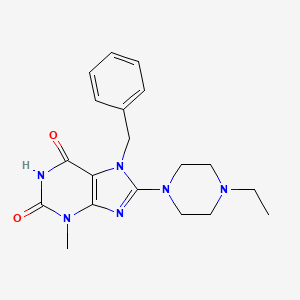

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-methoxyphenyl)ethyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6423724.png)

![5-chloro-N-[2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B6423727.png)

![3-{4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanenitrile](/img/structure/B6423741.png)

![2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B6423750.png)

![3-(4-fluorophenyl)-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423753.png)

![2-[(4-methoxyphenyl)methyl]-3-[4-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6423759.png)

![2-amino-6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B6423774.png)

![3-[(5-bromo-2-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B6423783.png)

![1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6423791.png)

![N-cyclohexyl-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6423793.png)

![5-bromo-3-fluoro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6423812.png)